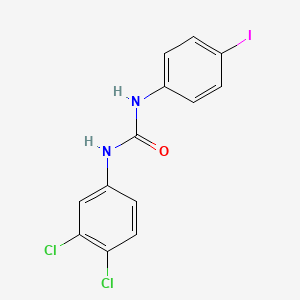
N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea, commonly known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective blocker of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in regulating cell volume and osmotic balance.
作用机制
N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea are heteromeric channels composed of LRRC8A and other LRRC8 family members. DCPIB binds to the extracellular domain of LRRC8A and blocks the channel pore, preventing the flow of ions and water across the cell membrane. This leads to a decrease in cell volume and changes in the intracellular ion concentration.
Biochemical and Physiological Effects:
DCPIB has been shown to have a wide range of biochemical and physiological effects. In neurons, DCPIB has been shown to inhibit the release of neurotransmitters such as glutamate and GABA, leading to changes in synaptic transmission and plasticity. In immune cells, DCPIB has been shown to regulate cell migration, cytokine production, and antigen presentation. DCPIB has also been shown to have anti-inflammatory effects in various animal models of disease.
实验室实验的优点和局限性
DCPIB is a highly specific and potent blocker of N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea, making it an ideal tool for studying the role of these channels in various physiological processes. However, DCPIB has some limitations for lab experiments. It is relatively expensive compared to other channel blockers, and its solubility in aqueous solutions is limited. Additionally, DCPIB can have off-target effects on other ion channels, leading to potential complications in interpreting experimental results.
未来方向
There are several future directions for research on DCPIB. One area of interest is the development of more potent and selective VRAC blockers. Another area of interest is the identification of the physiological and pathological roles of N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea in various tissues and organs. Additionally, DCPIB and other VRAC blockers may have therapeutic potential for various diseases, including cancer, epilepsy, and inflammatory disorders. Further research is needed to explore these possibilities.
Conclusion:
In conclusion, DCPIB is a unique chemical compound that has gained significant attention in scientific research due to its selective blocking of N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea. DCPIB has been extensively used to study the role of N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea in various physiological processes, and it has shown promise as a therapeutic agent for various diseases. However, further research is needed to fully understand the biochemical and physiological effects of DCPIB and to explore its potential therapeutic applications.
合成方法
DCPIB is synthesized by reacting 3,4-dichloroaniline and 4-iodoaniline with urea in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by recrystallization to obtain DCPIB in a high yield.
科学研究应用
DCPIB has been extensively used in scientific research to study the role of N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea in various physiological processes. N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea are expressed in a wide range of cell types, including neurons, glial cells, and immune cells. DCPIB has been shown to inhibit N-(3,4-dichlorophenyl)-N'-(4-iodophenyl)urea in these cells, leading to changes in cell volume, ion homeostasis, and cell signaling.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-iodophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2IN2O/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZCMSGIGMBUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-1-(4-iodophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzylamino)-5-[(5-methyl-2-furyl)methylene]dihydro-2(3H)-furanone](/img/structure/B6083865.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({[2-(trifluoromethyl)benzyl]amino}methyl)-2-piperidinone](/img/structure/B6083868.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)amino]carbonyl}benzoic acid](/img/structure/B6083869.png)


![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B6083884.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6083891.png)
![1-(3-chlorophenyl)-4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6083929.png)
![N,N-dimethyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B6083938.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6083940.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(2-methyl-1H-imidazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6083950.png)
![2-cyclohexyl-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6083954.png)
![9-(4-methoxyphenyl)-7-(3-methylbutyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6083969.png)
![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)